molecular formula C21H20FN5O2 B2815247 8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 330835-74-0

8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Katalognummer B2815247
CAS-Nummer: 330835-74-0
Molekulargewicht: 393.422
InChI-Schlüssel: BQLVIPOUYLRXCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as BFMDP, is a novel psychoactive substance that has gained popularity in recent years. It belongs to the class of cathinones, which are synthetic stimulants that mimic the effects of amphetamine and cocaine. BFMDP has been found to have a high affinity for the dopamine transporter and is known to increase the release of dopamine in the brain. In

Wissenschaftliche Forschungsanwendungen

Structural and Chemical Properties

Research has explored the structural and chemical properties of compounds closely related to 8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. These studies provide insights into the molecular geometry, conformation, and potential chemical behavior of such purine derivatives. For instance, the crystallographic analysis of similar compounds reveals typical geometries of the purine system and the conformations of substituent groups, which are crucial for understanding their chemical reactivity and interactions with biological targets (Karczmarzyk et al., 1995).

Pharmacological Potential

Extensive research has been conducted on the pharmacological potential of purine derivatives, particularly focusing on their ability to interact with adenosine receptors, monoamine oxidases (MAO), and other targets relevant to the treatment of neurodegenerative diseases. For example, studies on tricyclic xanthine derivatives, which share structural similarities with the compound of interest, have identified potent dual-target-directed ligands that exhibit significant antagonistic activity at A1/A2A adenosine receptors, alongside inhibitory effects on monoamine oxidases. These compounds hold promise for symptomatic as well as disease-modifying treatments of neurodegenerative diseases, highlighting the therapeutic relevance of such chemical structures (Brunschweiger et al., 2014).

Drug Development and Synthesis

The synthesis of novel purine derivatives, including those with specific substituents such as benzylamino and fluorobenzyl groups, is of significant interest for the development of new therapeutic agents. The methodologies for synthesizing these compounds often involve complex chemical reactions, and the resulting products are evaluated for various biological activities. Such research efforts contribute to the expansion of drug libraries with potential applications in treating a range of diseases (Hesek & Rybár, 1994).

Eigenschaften

IUPAC Name

8-(benzylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-25-18-17(19(28)26(2)21(25)29)27(13-15-8-10-16(22)11-9-15)20(24-18)23-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLVIPOUYLRXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.